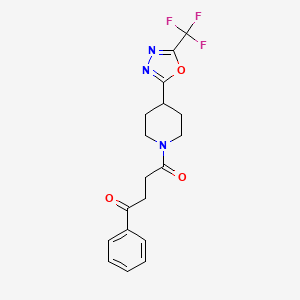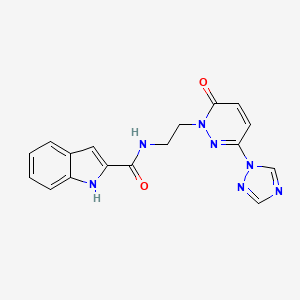![molecular formula C24H22FN3O4S2 B2598553 N-(6-fluoro-1,3-benzothiazol-2-yl)-4-(4-methoxybenzenesulfonyl)-N-[(pyridin-3-yl)methyl]butanamide CAS No. 920418-96-8](/img/structure/B2598553.png)
N-(6-fluoro-1,3-benzothiazol-2-yl)-4-(4-methoxybenzenesulfonyl)-N-[(pyridin-3-yl)methyl]butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-fluoro-1,3-benzothiazol-2-yl)-4-(4-methoxybenzenesulfonyl)-N-[(pyridin-3-yl)methyl]butanamide: is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzothiazole ring, a methoxybenzenesulfonyl group, and a pyridinylmethyl substituent. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-fluoro-1,3-benzothiazol-2-yl)-4-(4-methoxybenzenesulfonyl)-N-[(pyridin-3-yl)methyl]butanamide typically involves multiple steps, starting with the preparation of the benzothiazole ring. This can be achieved through the cyclization of 2-aminothiophenol with a fluorinated carboxylic acid. The subsequent steps involve the introduction of the methoxybenzenesulfonyl group and the pyridinylmethyl substituent through nucleophilic substitution reactions. The final step usually involves the coupling of the intermediate products under controlled conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, temperature control, and solvent selection to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the compound, resulting in the formation of amines or other reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the electron-withdrawing groups such as the sulfonyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can yield amines or alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
科学的研究の応用
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes or receptors, can provide insights into its mechanism of action and potential therapeutic applications.
Medicine: In medicinal chemistry, the compound is investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the treatment of various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, the compound is used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance and expand their applications.
作用機序
The mechanism of action of N-(6-fluoro-1,3-benzothiazol-2-yl)-4-(4-methoxybenzenesulfonyl)-N-[(pyridin-3-yl)methyl]butanamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to the desired biological effects. The pathways involved in its mechanism of action can include signal transduction, gene expression, and metabolic regulation.
類似化合物との比較
- N-(6-chloro-1,3-benzothiazol-2-yl)-4-(4-methoxybenzenesulfonyl)-N-[(pyridin-3-yl)methyl]butanamide
- N-(6-bromo-1,3-benzothiazol-2-yl)-4-(4-methoxybenzenesulfonyl)-N-[(pyridin-3-yl)methyl]butanamide
- N-(6-iodo-1,3-benzothiazol-2-yl)-4-(4-methoxybenzenesulfonyl)-N-[(pyridin-3-yl)methyl]butanamide
Uniqueness: The uniqueness of N-(6-fluoro-1,3-benzothiazol-2-yl)-4-(4-methoxybenzenesulfonyl)-N-[(pyridin-3-yl)methyl]butanamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluoro group enhances its stability and reactivity, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and interact with multiple biological targets sets it apart from other similar compounds.
特性
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-4-(4-methoxyphenyl)sulfonyl-N-(pyridin-3-ylmethyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN3O4S2/c1-32-19-7-9-20(10-8-19)34(30,31)13-3-5-23(29)28(16-17-4-2-12-26-15-17)24-27-21-11-6-18(25)14-22(21)33-24/h2,4,6-12,14-15H,3,5,13,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRYWKNKRJKRWJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(5-bromofuran-2-carbonyl)-13-chloro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2598471.png)

![1-(2,4-dimethylbenzenesulfonyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine](/img/structure/B2598474.png)

![N-[1-(2,5-Dimethylphenyl)-5-methylpyrazol-4-yl]-2-methylsulfanylpyridine-4-carboxamide](/img/structure/B2598477.png)
![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2598478.png)



![({[4-(Furan-3-yl)thiophen-2-yl]methyl}carbamoyl)methyl acetate](/img/structure/B2598485.png)

![[1-(Cyclopropylmethyl)piperidin-4-yl]methanol](/img/structure/B2598491.png)

